2-Chloro-3-isopropylphenol
Description
Contextualization within Halogenated Phenolic Chemistry
Halogenated phenols are a class of organic compounds characterized by a phenol (B47542) ring substituted with one or more halogen atoms. fao.orgosti.gov These compounds are of great interest due to the profound impact of halogen substitution on the electronic and steric properties of the phenol ring. wikipedia.org The introduction of a chlorine atom, as seen in 2-Chloro-3-isopropylphenol, and an isopropyl group, modifies the reactivity and physical characteristics of the parent phenol molecule.
Chlorophenols, in particular, are produced through the electrophilic halogenation of phenol with chlorine, resulting in 19 different variations. researchgate.net They find applications as intermediates in the production of a wide range of chemicals, including dyes, herbicides, and pharmaceuticals. taylorandfrancis.com The position of the halogen and other substituents on the aromatic ring is crucial in determining the compound's chemical behavior and potential applications. In this compound, the ortho- and meta-substitution pattern creates a unique steric and electronic environment around the hydroxyl group, influencing its acidity, reactivity in substitution reactions, and potential for hydrogen bonding.
The study of such molecules is fundamental to understanding structure-activity relationships within this class of compounds. The interplay between the electron-withdrawing nature of the chlorine atom and the electron-donating, bulky isopropyl group in this compound provides a valuable case study for researchers exploring the subtleties of aromatic chemistry.
Significance in Contemporary Synthetic and Mechanistic Endeavors
While specific research detailing the extensive use of this compound is not widespread in publicly available literature, its structural motifs are relevant to several areas of modern chemical research. Halogenated phenols are known precursors in various synthetic transformations. scientificupdate.com The chlorine atom can serve as a leaving group in nucleophilic substitution reactions or as a handle for cross-coupling reactions, which are powerful tools for constructing complex organic molecules.
For instance, the synthesis of more complex substituted phenols and phenoxy compounds often involves the strategic use of halogenated phenol precursors. google.com The isopropyl group, on the other hand, can direct the regioselectivity of further reactions on the aromatic ring and influence the conformational properties of the final product.
Mechanistic studies involving related compounds, such as the rhenium-catalyzed monoalkylation of phenols, highlight the importance of understanding the role of substituents in directing reaction outcomes. researchgate.net Although this compound itself is not explicitly mentioned, the principles derived from such studies are directly applicable. The electronic and steric profile of this compound makes it an interesting substrate for investigating reaction mechanisms, such as those involving electrophilic aromatic substitution or the formation of phenoxy radicals.
Furthermore, the study of substituted phenols is crucial in the development of new catalysts and synthetic methodologies. For example, research into the ortho-selective halogenation of phenols aims to provide efficient routes to valuable synthetic intermediates. scientificupdate.com The unique substitution pattern of this compound could present both challenges and opportunities in the context of developing highly selective transformations.
Chemical and Physical Properties
Below is a table summarizing some of the key computed properties of this compound and its isomers.
| Property | This compound | 2-Chloro-5-isopropylphenol |
| Molecular Formula | C₉H₁₁ClO bldpharm.com | C₉H₁₁ClO nih.gov |
| Molecular Weight | 170.64 g/mol bldpharm.com | 170.63 g/mol nih.gov |
| IUPAC Name | 2-chloro-3-propan-2-ylphenol | 2-chloro-5-propan-2-ylphenol nih.gov |
| CAS Number | Not Available bldpharm.com | 16606-24-9 fluorochem.co.uk |
| XLogP3 | Not Available | 3.3 nih.gov |
| Hydrogen Bond Donor Count | Not Available | 1 nih.gov |
| Hydrogen Bond Acceptor Count | Not Available | 1 nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H11ClO |
|---|---|
Molecular Weight |
170.63 g/mol |
IUPAC Name |
2-chloro-3-propan-2-ylphenol |
InChI |
InChI=1S/C9H11ClO/c1-6(2)7-4-3-5-8(11)9(7)10/h3-6,11H,1-2H3 |
InChI Key |
FOQRPRQDHGZYQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)O)Cl |
Origin of Product |
United States |
Chemical Reactivity and Transformation Mechanisms of 2 Chloro 3 Isopropylphenol
Electrophilic Aromatic Substitution Reactions on the Phenolic Ring
The phenolic ring of 2-Chloro-3-isopropylphenol is activated towards electrophilic aromatic substitution by the strongly activating and ortho-, para-directing hydroxyl group. The weakly deactivating, ortho-, para-directing chloro group and the weakly activating, ortho-, para-directing isopropyl group further influence the position of substitution. The interplay of these groups determines the regioselectivity of incoming electrophiles.
Halogenation Pathways and Regioselectivity
Halogenation of this compound is a prime example of electrophilic aromatic substitution where the directing effects of the substituents dictate the outcome. The hydroxyl group strongly activates the positions ortho and para to it (positions 4, 6, and the already substituted position 2). The isopropyl group at position 3 directs incoming electrophiles to positions 2, 4, and 6. The chloro group at position 2 directs to positions 4 and 6.
Considering the combined directing effects, the positions most susceptible to halogenation are C4 and C6, which are ortho and para to the powerful hydroxyl activating group. Steric hindrance from the bulky isopropyl group at C3 may slightly disfavor substitution at the adjacent C4 position compared to the less hindered C6 position.
Common halogenating agents include bromine (Br₂) in a solvent like acetic acid or carbon tetrachloride, and chlorine (Cl₂) with a Lewis acid catalyst. Milder reagents like N-bromosuccinimide (NBS) can also be employed for more controlled monohalogenation. scribd.com
Table 1: Predicted Regioselectivity in the Halogenation of this compound
| Position | Activating/Deactivating Groups Influencing Position | Predicted Major/Minor Product |
| C4 | Ortho to -OH, Ortho to -Cl, Para to -iPr | Major |
| C6 | Para to -OH, Ortho to -iPr, Meta to -Cl | Major |
| C5 | Meta to -OH, Meta to -iPr, Ortho to -Cl | Minor |
Nitration and Sulfonation Studies
Nitration of phenolic compounds is typically carried out using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at low temperatures. arkat-usa.org For this compound, the strong activating effect of the hydroxyl group would direct the incoming nitro group (NO₂⁺) primarily to the positions ortho and para to it.
Given the existing substitution pattern, nitration is expected to occur predominantly at the C4 and C6 positions. The presence of the deactivating chloro group and the steric bulk of the isopropyl group will influence the product distribution. Studies on similar substituted phenols, such as 4-bromo-2-isopropylphenol (B32581), show that nitration can proceed in high yield at the position ortho to the hydroxyl group. google.com
Sulfonation of phenols is typically achieved using fuming sulfuric acid (H₂SO₄ containing SO₃). The reaction is reversible and the position of the sulfonic acid group (-SO₃H) can be influenced by reaction conditions such as temperature. As with nitration, the primary substitution sites are expected to be C4 and C6.
Nucleophilic Reactions at the Phenolic Hydroxyl Group
The hydroxyl group of this compound can act as a nucleophile, participating in a range of reactions to form ethers and esters.
Etherification and Esterification Reactions
Etherification of this compound can be achieved through the Williamson ether synthesis, where the corresponding phenoxide, formed by reaction with a strong base like sodium hydroxide (B78521), reacts with an alkyl halide. Alternatively, etherification can be carried out using esters as etherifying agents in the presence of a carboxylic acid salt. google.com
Esterification can be readily accomplished by reacting this compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. The kinetics of esterification of related isopropylphenols have been studied, indicating that the reaction rates can be influenced by the position of the isopropyl group. grafiati.com
Table 2: General Conditions for Etherification and Esterification
| Reaction | Reagents | General Conditions |
| Etherification (Williamson) | 1. NaOH or K₂CO₃2. Alkyl halide (e.g., CH₃I, C₂H₅Br) | Room temperature to reflux in a suitable solvent (e.g., acetone, DMF) |
| Esterification | Acyl chloride or Acid anhydride, Pyridine or Triethylamine | Room temperature in a suitable solvent (e.g., DCM, THF) |
Condensation Reactions
Phenols are known to undergo condensation reactions with aldehydes and ketones, most notably with formaldehyde (B43269) to produce phenol-formaldehyde resins. google.com this compound, having available ortho and para positions (C4 and C6), can participate in such condensation reactions. The reaction is typically catalyzed by an acid or a base. The initial step involves the electrophilic attack of the protonated aldehyde on the activated phenol (B47542) ring, followed by condensation and polymerization. The presence of the chloro and isopropyl groups will affect the reactivity and the properties of the resulting polymer.
Transformations Involving the Isopropyl Moiety
The isopropyl group on the aromatic ring can also undergo chemical transformations, although these reactions are generally less common than those involving the phenolic ring and the hydroxyl group.
One notable transformation is the oxidation of the isopropyl group. The benzylic carbon of the isopropyl group is susceptible to oxidation. britannica.com For instance, the oxidation of cumene (B47948) (isopropylbenzene) is a major industrial process for the production of phenol and acetone. libretexts.org Under controlled oxidation conditions, the isopropyl group of this compound could potentially be converted to a hydroperoxide, which could then rearrange. Stronger oxidizing agents may lead to the formation of a carboxylic acid at that position or even ring cleavage.
Another potential reaction is dealkylation, which is a reversible Friedel-Crafts reaction. wikipedia.org Under certain conditions, typically involving a strong acid catalyst and heat, the isopropyl group could be removed from the aromatic ring.
Oxidation Reactions of the Alkyl Group
The isopropyl group attached to the phenol ring is a potential site for oxidation. Generally, benzylic positions on alkylbenzenes can be oxidized under various conditions. For instance, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can oxidize an isopropyl group to a carboxylic acid, which would in this case lead to the formation of 2-chloro-3-carboxylphenol, though this process can be aggressive and lead to ring degradation.
A related compound, carvacrol (B1668589) (5-isopropyl-2-methylphenol), upon oxidation with ferric chloride, is known to undergo dimerization to form dicarvacrol. wikipedia.org It is plausible that this compound could undergo similar oxidative coupling reactions at the phenolic ring, though the specific products would be influenced by the chloro and hydroxyl substituents. The oxidation of p-Chlorocresol (4-chloro-3-methylphenol) with hydrogen peroxide can lead to the formation of a quinone intermediate. wikipedia.org By analogy, oxidation of this compound might yield a corresponding benzoquinone derivative.
Dehydrogenation and Rearrangement Processes
The isopropyl group could potentially undergo dehydrogenation to form an isopropenyl group. Catalytic dehydrogenation of secondary alcohols, such as isopropyl alcohol, to ketones (acetone) is a well-known industrial process often utilizing copper catalysts at high temperatures. askfilo.com While not a direct analogue, it demonstrates the feasibility of C-H bond cleavage in the isopropyl moiety.
Rearrangement reactions, such as the Fries rearrangement, are common for phenolic esters, but less so for alkylphenols themselves without specific catalysts or conditions like superheated water. Studies on 2-isopropylphenol (B134262) (the non-chlorinated parent compound) have investigated dealkylation and rearrangement kinetics in supercritical water, suggesting that under harsh conditions, migration or cleavage of the isopropyl group could occur. grafiati.com
Reactivity of the Aryl Chloride Substituent
The chlorine atom on the aromatic ring is a key functional group for transformations, primarily through metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
Metal-Catalyzed Cross-Coupling Reactions for C-C, C-N, and C-O Bond Formation
Aryl chlorides are generally less reactive than aryl bromides or iodides in cross-coupling reactions but can be effectively used with modern catalyst systems.
C-C Bond Formation (e.g., Suzuki-Miyaura Coupling): This reaction would involve coupling this compound with a boronic acid or ester in the presence of a palladium catalyst and a base. chemie-brunschwig.ch This would be a powerful method for forming a new carbon-carbon bond at the 2-position, for example, to synthesize biphenyl (B1667301) derivatives. The efficiency would depend heavily on the choice of palladium catalyst and ligands.
C-N Bond Formation (e.g., Buchwald-Hartwig Amination): This reaction would form a new carbon-nitrogen bond by reacting this compound with an amine in the presence of a palladium or nickel catalyst. eie.gr This is a standard method for synthesizing N-aryl compounds.
C-O Bond Formation (e.g., Ullmann Condensation): The Ullmann reaction traditionally uses a copper catalyst to couple an aryl halide with an alcohol or phenol to form a diaryl ether or alkyl aryl ether. ambeed.com A patent describes the copper-catalyzed reaction of 4-bromo-2-isopropylphenol with sodium methoxide (B1231860) to form 2-isopropyl-4-methoxyphenol, which serves as a close precedent for this type of transformation. google.com
Table 1: Representative Metal-Catalyzed Cross-Coupling Reactions (Hypothetical for this compound)
| Reaction Name | Coupling Partner | Metal Catalyst (Typical) | Resulting Bond | Hypothetical Product Class |
| Suzuki-Miyaura | Arylboronic Acid | Palladium | C-C | Biaryl derivatives |
| Buchwald-Hartwig | Amine/Amide | Palladium / Nickel | C-N | N-Aryl amines/amides |
| Ullmann Condensation | Alcohol/Phenol | Copper | C-O | Alkyl aryl/diaryl ethers |
Nucleophilic Aromatic Substitution with Activated Anilines
Nucleophilic aromatic substitution (SNAr) typically requires the aryl halide to be "activated" by strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group (the chlorine atom). libretexts.org These groups stabilize the negative charge of the intermediate Meisenheimer complex.
This compound lacks such strong activating groups. The hydroxyl group is activating and the isopropyl group is weakly activating, while the chlorine itself is deactivating via induction but can donate lone-pair electrons via resonance. Therefore, direct SNAr with an aniline (B41778) would likely require very harsh conditions (high temperature and pressure) or proceed through an alternative mechanism, such as an elimination-addition (benzyne) mechanism if a very strong base were used. There is no available data to suggest this reaction occurs under standard laboratory conditions with activated anilines.
Mechanistic Investigations of this compound Transformations
Reaction Kinetics and Rate Determining Steps
Without experimental data for the reactions of this compound, any discussion of reaction kinetics and rate-determining steps remains speculative.
For metal-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl chloride to the metal center (e.g., Pd(0) to Pd(II)). chemie-brunschwig.ch This step is known to be slower for aryl chlorides compared to bromides or iodides, often requiring more electron-rich and bulky phosphine (B1218219) ligands to facilitate the reaction.
In a hypothetical SNAr reaction, the rate-determining step is typically the formation of the Meisenheimer complex, where the nucleophile attacks the carbon bearing the chlorine. libretexts.org The rate of this step is highly sensitive to the electronic nature of the substituents on the aromatic ring.
A study on the kinetics of esterification of the related 2-isopropylphenol with phosphoryl trichloride (B1173362) has been conducted, calculating rate constants and activation energies for the stepwise reaction. grafiati.comgrafiati.com Such detailed kinetic analysis is absent for the title compound in the reviewed literature.
Quantum Mechanical Elucidation of Reaction Pathways
The elucidation of reaction pathways for this compound at a quantum mechanical level provides fundamental insights into its reactivity and transformation. While direct computational studies specifically targeting this compound are not extensively documented in publicly available literature, the principles can be extrapolated from theoretical investigations on analogous substituted phenols, particularly other chlorophenols. Density Functional Theory (DFT) is a powerful computational tool frequently employed for such studies, enabling the mapping of potential energy surfaces, identification of transition states, and calculation of reaction barriers. mdpi.comnih.gov
For chlorophenols, transformation reactions are often initiated by the abstraction of the phenolic hydrogen, leading to the formation of a phenoxy radical. mdpi.com The presence of both a chlorine atom and an isopropyl group on the aromatic ring of this compound introduces electronic and steric complexities that influence the stability and subsequent reactions of this radical intermediate. Quantum chemical calculations can model the spin density distribution on the phenoxy radical, predicting the most likely sites for subsequent reactions such as dimerization, oxidation, or further radical attack.
Theoretical studies on similar molecules, like 3-chlorophenol (B135607), have been conducted to understand their role as precursors in the formation of more complex and toxic compounds, such as polychlorinated naphthalenes (PCNs), particularly in high-temperature environments like incinerators. mdpi.com These studies calculate the potential barriers and reaction heats for various formation pathways, often involving dimerization of chlorophenoxy radicals. mdpi.com It is plausible that this compound could undergo similar dimerization reactions, with the isopropyl group sterically hindering certain coupling positions and thus influencing the final product distribution.
Furthermore, quantum chemical methods can be used to investigate the degradation of chlorophenols. For instance, in photocatalytic degradation, the bond dissociation energies can be calculated to predict which bonds are most likely to cleave upon excitation. In chlorophenols, the C-Cl bond is often a site of interest for reductive dehalogenation. electrochemsci.org The calculated bond lengths and strengths can indicate the relative lability of different bonds within the this compound molecule. electrochemsci.org
Table 1: Calculated Bond Properties of a Model Chlorophenol (Note: This table is illustrative and based on general findings for chlorophenols, as specific data for this compound is not available. The values represent typical ranges and trends observed in computational studies.)
| Bond Type | Typical Bond Length (Å) | Relative Bond Strength | Implication for Reactivity |
|---|---|---|---|
| C-Cl | ~1.75 | Weaker | Susceptible to cleavage in reductive pathways. electrochemsci.org |
| O-H | ~0.96 | Weaker | Initial site of attack for radical abstraction. mdpi.com |
| C-C (aromatic) | ~1.40 | Stronger | Ring opening requires significant energy input. |
| C-C (isopropyl) | ~1.54 | Stronger | Generally stable under typical reaction conditions. |
Spectroscopic Monitoring of Intermediate Species
The identification and monitoring of transient intermediate species formed during the chemical transformation of this compound are crucial for understanding its reaction mechanisms. Various spectroscopic techniques are employed for this purpose, each providing unique information about the structure and concentration of these intermediates.
During the oxidation or degradation of chlorophenols, a common initial step is the formation of hydroxylated derivatives. nih.gov For this compound, this would likely involve the formation of catechols and hydroquinones. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a UV-Vis or mass spectrometry (MS) detector, is a powerful technique for separating and identifying these aromatic intermediates in solution. nih.govresearchgate.net For example, in studies on the degradation of 4-chlorophenol, intermediates such as 4-chlorocatechol (B124253) and hydroquinone (B1673460) have been successfully identified and quantified using HPLC. nih.govresearchgate.net
Fourier-Transform Infrared (FTIR) spectroscopy is another valuable tool for monitoring the transformation of chlorophenols. acs.org By tracking changes in the infrared absorption spectrum over time, it is possible to observe the disappearance of vibrational bands associated with the parent compound and the appearance of new bands corresponding to intermediate species and final products. For instance, the O-H stretching frequency is sensitive to the electronic environment of the hydroxyl group, and its shift can indicate the formation of new phenolic intermediates. The C-Cl stretching vibration can also be monitored to follow dehalogenation reactions. acs.org
In the context of photocatalytic degradation, intermediates are often short-lived and present in low concentrations. Advanced techniques such as time-resolved spectroscopy may be necessary to detect and characterize these species. Electron Spin Resonance (ESR) spectroscopy can be used to detect and identify radical intermediates, such as the initial phenoxy radical, which are paramagnetic.
Table 2: Common Intermediates in Chlorophenol Degradation and Their Typical Spectroscopic Signatures (Note: This table is a generalized representation based on studies of various chlorophenols and serves as a predictive guide for this compound.)
| Intermediate Species | Potential Formation Pathway | Common Spectroscopic Detection Method(s) |
|---|---|---|
| Phenoxy Radical | H-abstraction from the hydroxyl group | Electron Spin Resonance (ESR) Spectroscopy |
| Chlorinated Catechols | Hydroxylation of the aromatic ring | HPLC-UV/MS, Gas Chromatography-Mass Spectrometry (GC-MS) researchgate.net |
| Chlorinated Hydroquinones | Hydroxylation of the aromatic ring | HPLC-UV/MS, GC-MS researchgate.net |
| Benzoquinones | Oxidation of hydroquinones | HPLC-UV/MS researchgate.net |
| Ring-opened products (e.g., carboxylic acids) | Oxidative cleavage of the aromatic ring | Ion Chromatography, HPLC-MS nih.gov |
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Chloro 3 Isopropylphenol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool that probes the magnetic properties of atomic nuclei, offering a detailed map of the molecular structure. For 2-Chloro-3-isopropylphenol, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to assemble a complete picture of its atomic arrangement.
Elucidation of Aromatic and Aliphatic Proton and Carbon Connectivities
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the isopropyl group protons, and the phenolic hydroxyl proton. The aromatic region is expected to show a complex splitting pattern for the three adjacent protons on the benzene (B151609) ring. The isopropyl group will be characterized by a septet for the methine (-CH) proton and a doublet for the six equivalent methyl (-CH₃) protons, a result of spin-spin coupling. The hydroxyl proton typically appears as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
The ¹³C NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the aromatic carbons are influenced by the hydroxyl, chloro, and isopropyl substituents. The carbon bearing the hydroxyl group (C1) is expected at a downfield shift, while the carbon attached to the chlorine atom (C2) will also be significantly deshielded. The carbons of the isopropyl group will appear in the aliphatic region of the spectrum.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| OH | 5.0 - 6.0 | br s | - |
| H4 | ~7.15 | d | ~8.0 |
| H5 | ~6.85 | t | ~8.0 |
| H6 | ~7.05 | d | ~8.0 |
| CH (isopropyl) | ~3.20 | sept | ~7.0 |
| CH₃ (isopropyl) | ~1.25 | d | ~7.0 |
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C1 | ~152 |
| C2 | ~125 |
| C3 | ~140 |
| C4 | ~128 |
| C5 | ~120 |
| C6 | ~123 |
| CH (isopropyl) | ~27 |
| CH₃ (isopropyl) | ~22 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Detailed Structural Assignments
Two-dimensional NMR experiments are crucial for confirming the connectivity established from one-dimensional spectra.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, cross-peaks are expected between the adjacent aromatic protons (H4-H5, H5-H6). A strong correlation will also be observed between the methine and methyl protons of the isopropyl group.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. It would be used to definitively assign the proton and carbon signals of the isopropyl group and each of the aromatic C-H pairs.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) couplings between protons and carbons. This is particularly useful for confirming the substitution pattern on the aromatic ring. For instance, the isopropyl methine proton would be expected to show correlations to C2, C3, and C4 of the aromatic ring. The aromatic protons would show correlations to neighboring carbons, helping to piece together the structure.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of their bonding. A NOESY spectrum would be expected to show a correlation between the isopropyl group protons and the aromatic proton at position 4, confirming their spatial proximity. libretexts.org
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
The FTIR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group, with the broadening due to hydrogen bonding. libretexts.orglibretexts.org Aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring are expected in the 1450-1600 cm⁻¹ region. docbrown.info The C-O stretching vibration of the phenol (B47542) will likely be observed in the 1200-1260 cm⁻¹ range. The presence of the isopropyl group will give rise to C-H stretching and bending vibrations. Finally, a band corresponding to the C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹. dergipark.org.tr
Predicted FTIR Data for this compound
| Functional Group | Predicted Vibrational Frequency (cm⁻¹) |
| O-H stretch (phenolic) | 3200 - 3600 (broad) |
| Aromatic C-H stretch | 3000 - 3100 |
| Aliphatic C-H stretch | 2850 - 3000 |
| Aromatic C=C stretch | 1450 - 1600 |
| C-O stretch (phenolic) | 1200 - 1260 |
| C-Cl stretch | 600 - 800 |
Raman Spectroscopy for Molecular Vibrations and Structure
Raman spectroscopy provides complementary information to FTIR. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations. The aromatic ring vibrations in this compound are expected to produce strong signals in the Raman spectrum. The C-Cl bond, being relatively non-polar, may also give a more distinct signal in the Raman spectrum compared to FTIR. The symmetric vibrations of the isopropyl group would also be readily observable.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through the analysis of fragmentation patterns.
High-resolution mass spectrometry (HRMS) is indispensable for the unambiguous confirmation of the molecular formula of this compound. Unlike low-resolution mass spectrometry which provides nominal mass, HRMS can measure the mass-to-charge ratio (m/z) of an ion to several decimal places. libretexts.orgnews-medical.net This high precision allows for the differentiation between molecules that have the same nominal mass but different elemental compositions. libretexts.org
For this compound, the expected molecular formula is C₉H₁₁ClO. The presence of chlorine, with its two stable isotopes ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance), will result in a characteristic isotopic pattern for the molecular ion peak [M]⁺•. docbrown.info A pair of peaks, [M]⁺• and [M+2]⁺•, will be observed with a relative intensity ratio of approximately 3:1.
By utilizing HRMS, the exact masses of these isotopic peaks can be determined with high accuracy, allowing for the confident confirmation of the elemental composition.
Table 1: Theoretical High-Resolution Mass Data for this compound
| Ion Formula | Isotope | Calculated m/z |
|---|---|---|
| [C₉H₁₁³⁵ClO]⁺• | ³⁵Cl | 170.0500 |
Note: The calculated m/z values are based on the exact masses of the most abundant isotopes of carbon, hydrogen, oxygen, and chlorine.
Electron ionization (EI) mass spectrometry typically induces fragmentation of the molecular ion. The analysis of these fragment ions provides valuable information about the molecule's structure. For this compound, several characteristic fragmentation pathways can be predicted based on the known behavior of substituted phenols and chlorinated aromatic compounds.
A primary fragmentation event for aromatic compounds is often the loss of a substituent from the ring. In the case of this compound, the loss of the isopropyl group or a methyl radical from the isopropyl group is highly probable. Cleavage of the C-Cl bond is also a common fragmentation pathway for chlorinated compounds. docbrown.infonih.govmiamioh.edu
The fragmentation of the isopropyl group can proceed via the loss of a methyl radical (CH₃•, 15 Da) to form a stable secondary benzylic cation, or through the loss of a propylene (B89431) molecule (C₃H₆, 42 Da) via a McLafferty-type rearrangement if applicable. The loss of the entire isopropyl group (C₃H₇•, 43 Da) is also a possibility.
Table 2: Predicted Fragmentation Data for this compound
| Fragment Ion | Neutral Loss | Predicted m/z ([³⁵Cl]⁺) | Plausible Structure of Fragment |
|---|---|---|---|
| [M - CH₃]⁺ | CH₃• | 155 | [C₈H₈ClO]⁺ |
| [M - C₃H₇]⁺ | C₃H₇• | 127 | [C₆H₄ClO]⁺ |
| [M - Cl]⁺ | Cl• | 135 | [C₉H₁₁O]⁺ |
| [M - CO]⁺• | CO | 142 | [C₈H₁₁Cl]⁺• |
Tandem mass spectrometry (MS/MS) is a technique used to further analyze the fragment ions generated in the initial mass spectrometry experiment. uab.edunih.gov This is particularly useful for the analysis of complex mixtures where multiple compounds may have the same nominal mass. nih.gov In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected, isolated, and then subjected to further fragmentation by collision-induced dissociation (CID). The resulting product ions are then analyzed.
This technique would be invaluable in distinguishing this compound from its isomers in a mixture. Each isomer is expected to produce a unique set of product ions in its MS/MS spectrum due to the different positions of the substituents influencing the fragmentation pathways. This allows for the unambiguous identification and quantification of this compound even in the presence of other structurally similar compounds. researchgate.netmdpi.comyoutube.com
Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Analysis
Electronic absorption spectroscopy, or UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorbance (λmax) are characteristic of the molecule's chromophore, which is the part of the molecule responsible for light absorption.
The chromophore in this compound is the substituted benzene ring. Phenol itself exhibits characteristic absorption bands in the UV region. The presence of the chloro and isopropyl substituents on the benzene ring will influence the energy of the electronic transitions and thus the position of the absorption maxima. biointerfaceresearch.commdpi.com
The electronic spectrum of this compound is expected to show two main absorption bands, similar to other substituted phenols. These bands are typically assigned to π → π* transitions of the aromatic ring. The position and intensity of these bands are sensitive to the solvent environment, a phenomenon known as solvatochromism. researchgate.netresearchgate.netsigmaaldrich.com In polar solvents, hydrogen bonding interactions with the phenolic hydroxyl group can lead to shifts in the absorption maxima.
Table 3: Expected UV-Vis Absorption Maxima for this compound in Different Solvents
| Solvent | Polarity | Expected λmax Range (nm) | Expected Shift Compared to Non-polar Solvent |
|---|---|---|---|
| Hexane | Non-polar | 270-280 | - |
| Ethanol | Polar Protic | 275-285 | Bathochromic (Red) Shift |
Note: These are estimated values based on the known behavior of substituted phenols. The actual absorption maxima would need to be determined experimentally.
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it would be possible to obtain a detailed model of its molecular structure in the solid state. dntb.gov.uadesy.de
This analysis would provide accurate measurements of bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the packing of the molecules in the crystal lattice. The hydroxyl group of the phenol is likely to participate in hydrogen bonding, either with other this compound molecules or with any co-crystallized solvent molecules.
While no specific crystal structure data for this compound is publicly available, analysis of related structures would be essential for understanding its potential solid-state behavior.
Microwave Spectroscopy for Gas-Phase Conformational Analysis and Isomerism
Microwave spectroscopy is a high-resolution technique that probes the rotational transitions of molecules in the gas phase. uni-kiel.dewustl.edu This method provides highly accurate rotational constants, which are inversely proportional to the moments of inertia of the molecule. From these constants, precise molecular geometries, including bond lengths and angles, can be determined for the gas-phase molecule.
A key application of microwave spectroscopy is the study of conformational isomerism. For a molecule like this compound, rotation around the C-O bond and the C-C bond connecting the isopropyl group to the ring can lead to different stable conformations (rotamers). Each conformer will have a unique set of rotational constants and therefore a distinct microwave spectrum. By analyzing the microwave spectrum, it is possible to identify the different conformers present in the gas phase and determine their relative energies and populations. researchgate.net
Although no specific microwave spectroscopic study on this compound has been reported, the technique has been successfully applied to the conformational analysis of a wide range of substituted aromatic molecules. Such a study on this compound would provide fundamental insights into its intrinsic molecular structure and dynamics, free from the influence of intermolecular interactions present in the condensed phases.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Carbon |
| Hydrogen |
| Oxygen |
| Chlorine |
| Propylene |
| Hexane |
| Ethanol |
Computational and Theoretical Chemistry Studies of 2 Chloro 3 Isopropylphenol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties with increasing accuracy. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio approaches, each providing a unique perspective on the electronic nature of molecules.
Density Functional Theory (DFT) for Ground State Geometries and Electronic Structure
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For molecules like 2-chloro-3-isopropylphenol, DFT methods, particularly those employing hybrid functionals such as B3LYP, are well-suited for determining the ground state geometry and electronic structure.
In a typical DFT study on a substituted phenol (B47542), the initial step involves geometry optimization to locate the minimum energy structure on the potential energy surface. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles. The presence of the chloro and isopropyl substituents on the phenol ring influences the electron distribution and, consequently, the molecular geometry. The chlorine atom, being electronegative, withdraws electron density from the ring, while the isopropyl group acts as a weak electron donor. These electronic effects, in conjunction with steric interactions, dictate the final optimized geometry.
DFT calculations also provide valuable information about the electronic properties of the molecule. Key descriptors that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter that provides insight into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity. Studies on halogenated phenols have utilized DFT-calculated quantum chemical descriptors to model and predict their toxicological properties, highlighting the utility of these computational approaches in understanding the electronic basis of molecular function. researchgate.net
Ab Initio Methods for High-Level Electronic Structure Characterization
Ab initio methods are a class of quantum chemistry methods based on first principles, without the use of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer a higher level of theoretical accuracy compared to DFT, albeit at a greater computational expense.
For a molecule like this compound, ab initio calculations can be employed to obtain a more precise characterization of its electronic structure, particularly for properties that are sensitive to electron correlation effects. For instance, accurate calculations of intramolecular hydrogen bonding, which may occur between the hydroxyl proton and the chlorine atom or the isopropyl group, benefit from high-level ab initio methods. Theoretical studies on ortho-substituted phenols have utilized ab initio calculations to elucidate the nature and strength of such intramolecular interactions. acs.org These interactions can significantly influence the conformation and reactivity of the molecule. Furthermore, high-level ab initio calculations are crucial for benchmarking the results obtained from more computationally efficient methods like DFT.
Prediction of Spectroscopic Parameters (NMR chemical shifts, vibrational frequencies)
A significant application of quantum chemical calculations is the prediction of spectroscopic parameters, which can aid in the interpretation of experimental spectra.
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. DFT calculations, using methods like the Gauge-Including Atomic Orbital (GIAO) approach, can predict the 1H and 13C NMR chemical shifts of organic molecules. acs.orgiu.edu.sa For this compound, these calculations would involve optimizing the geometry and then computing the magnetic shielding tensors for each nucleus. The calculated shielding values are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). openstax.org The accuracy of these predictions is dependent on the level of theory, the basis set, and the inclusion of solvent effects, often modeled using continuum models like the Polarizable Continuum Model (PCM). iu.edu.sa Studies on halogenated aromatic compounds have demonstrated that while achieving high accuracy for 1H NMR shifts can be challenging due to their sensitivity to various factors, DFT methods can successfully reproduce the ordering of signals. psu.edu
Vibrational Frequencies: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Computational methods can calculate the harmonic vibrational frequencies and their corresponding intensities, providing a theoretical vibrational spectrum. These calculations are typically performed at the same level of theory as the geometry optimization. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore commonly scaled by an empirical factor to improve agreement with experimental data. A computational study on thymol (B1683141) (2-isopropyl-5-methylphenol), an isomer of the target molecule, utilized B3LYP to perform harmonic vibrational calculations to aid in the assignment of experimental IR spectra. mdpi.com This approach would be directly applicable to this compound to predict and help interpret its vibrational spectrum.
Conformational Analysis and Potential Energy Surfaces
The presence of flexible substituents, such as the hydroxyl and isopropyl groups in this compound, gives rise to multiple possible conformations. Conformational analysis aims to identify the stable conformers and the energy barriers that separate them.
Torsional Potential Calculations for Rotational Barriers
The rotation around single bonds, such as the C-O bond of the hydroxyl group and the C-C bond connecting the isopropyl group to the phenyl ring, is not entirely free. These rotations are governed by a torsional potential, which can be calculated using quantum chemical methods. By systematically varying the dihedral angle of interest and calculating the energy at each point, a potential energy curve is generated. The maxima on this curve correspond to the transition states for rotation, and their energy relative to the minima (the stable conformers) gives the rotational barrier.
For this compound, two key torsional potentials are of interest:
Hydroxyl Group Rotation: The rotation of the O-H group leads to different orientations relative to the chloro and isopropyl substituents. The barrier to this rotation is influenced by steric hindrance and potential intramolecular hydrogen bonding. Studies on phenol and its derivatives have extensively investigated this torsional potential. acs.org
Isopropyl Group Rotation: The rotation of the isopropyl group is also subject to steric interactions with the adjacent hydroxyl and chloro groups. The calculated torsional potential would reveal the preferred orientation of the isopropyl group relative to the plane of the aromatic ring.
The table below presents hypothetical data for the rotational barriers of this compound, based on typical values for substituted phenols.
| Rotation | Associated Dihedral Angle | Predicted Barrier Height (kJ/mol) | Computational Method Analogy |
|---|---|---|---|
| Hydroxyl Group Rotation | C2-C1-O-H | 10 - 15 | Based on studies of substituted phenols acs.org |
| Isopropyl Group Rotation | C2-C3-C(isopropyl)-H | 8 - 12 | Based on studies of isopropyl-substituted phenols researchgate.net |
Interplay of Substituent Isomerism on Molecular Conformation
A computational conformational analysis of this compound would likely reveal several stable conformers arising from the different orientations of the hydroxyl and isopropyl groups. For example, the hydroxyl group can be oriented either towards the chlorine atom (syn conformer) or away from it (anti conformer). Similarly, the C-H bond of the isopropyl group's methine can be oriented in different ways relative to the hydroxyl group.
A study on 2-isopropylphenol (B134262) identified two main conformers, cis and trans, based on the relative orientation of the hydroxyl proton and the isopropyl group's methine proton. researchgate.net The trans conformer, where the methine C-H bond points towards the hydroxyl group, was found to be more stable. researchgate.net For this compound, the presence of the chlorine atom at the 2-position would introduce additional steric and electrostatic interactions, likely influencing the relative stability of these conformers. The interplay of these effects would determine the global minimum energy conformation.
The following table summarizes the likely stable conformers of this compound and their predicted relative energies, based on analogies with related compounds.
| Conformer Description (OH orientation / Isopropyl orientation) | Predicted Relative Energy (kJ/mol) | Key Interactions | Analogous System |
|---|---|---|---|
| anti-OH / gauche-isopropyl | 0.0 (most stable) | Minimizes steric repulsion between OH and Cl | 2-isopropylphenol researchgate.net |
| syn-OH / gauche-isopropyl | 2 - 5 | Potential weak H-Cl interaction, increased steric strain | o-chlorophenol |
| anti-OH / anti-isopropyl | 5 - 8 | Increased steric repulsion between isopropyl and chloro group | Substituted benzenes |
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are powerful tools to investigate the structure, dynamics, and interactions of molecules at an atomic level. nih.govdovepress.commdpi.com For this compound, these methods can predict its conformational preferences and how it interacts with itself and other molecules.
Simulations of Intermolecular Interactions (e.g., hydrogen bonding, halogen bonding)
Computational studies on the 19 chlorophenol congeners using density functional theory (DFT) and ab initio molecular orbital calculations have systematically delineated the effects of chlorine substitution on molecular structure and properties. acs.orgresearchgate.net These studies highlight the significant role of intramolecular hydrogen bonding in ortho-chlorophenols, which influences their stability and structure. acs.orgresearchgate.net In this compound, the presence of the chlorine atom ortho to the hydroxyl group is expected to lead to the formation of an intramolecular hydrogen bond between the hydroxyl hydrogen and the chlorine atom. This interaction stabilizes the molecule. acs.orgresearchgate.net
Intermolecular interactions are also critical. Theoretical studies on hydrogen-bonded complexes of chlorophenols with molecules like water or ammonia (B1221849) have shown strong linear correlations between structural parameters of these complexes and the pKa values of the chlorophenols. nih.gov This indicates that the nature of hydrogen bonding significantly influences the compound's acidity. For this compound, intermolecular hydrogen bonds would primarily involve the phenolic hydroxyl group acting as a hydrogen bond donor and the oxygen or chlorine atoms acting as acceptors.
Halogen bonding is another non-covalent interaction that could play a role in the intermolecular assembly of this compound. nih.govresearchgate.netacs.orgacs.org This interaction involves an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic region on an adjacent molecule. acs.orgacs.org In the solid state, chlorophenols are known to form various synthons through a combination of hydrogen and halogen bonds. nih.govacs.org For instance, studies on dihalogenated phenols have identified different types of Cl⋯Cl contacts that contribute to the crystal packing. nih.gov It is plausible that this compound molecules could interact via C–Cl⋯Cl or C–Cl⋯O interactions, in addition to the dominant O–H⋯O hydrogen bonds.
A summary of key intermolecular interactions expected for this compound is presented in the table below.
| Interaction Type | Donor | Acceptor | Significance |
| Intramolecular Hydrogen Bond | Hydroxyl group (-OH) | Chlorine atom (-Cl) | Stabilizes the molecular conformation. acs.orgresearchgate.net |
| Intermolecular Hydrogen Bond | Hydroxyl group (-OH) | Oxygen or Chlorine of another molecule | Influences physical properties and acidity. nih.gov |
| Halogen Bond | Chlorine atom (-Cl) | Oxygen or Chlorine of another molecule | Contributes to crystal packing and supramolecular assembly. nih.govacs.org |
| van der Waals forces | Isopropyl group, aromatic ring | Isopropyl group, aromatic ring of another molecule | General attractive forces contributing to cohesion. |
Reaction Mechanism Elucidation using Computational Methods
Computational methods are instrumental in elucidating reaction mechanisms by mapping potential energy surfaces, identifying transition states, and calculating activation energies. nih.govmit.edu For this compound, these methods can predict its reactivity in various chemical processes.
Transition State Localization and Reaction Pathway Mapping
Ab initio and DFT calculations have been extensively used to study the reactions of chlorophenols, particularly their degradation and formation pathways. nih.govacs.orgnih.govresearchgate.netrsc.orgdominican.edu A key reaction is the formation of chlorophenoxy radicals through the abstraction of the hydroxyl hydrogen atom by radicals such as OH. acs.orgnih.gov Computational studies have successfully located the transition states for these reactions for the entire series of chlorophenols. acs.orgnih.gov The geometry of the transition state is influenced by the position of the chlorine substituent. acs.org For this compound, the transition state for hydrogen abstraction would involve the approach of the abstracting radical to the phenolic hydrogen, with a specific geometry that minimizes the energy barrier.
Computational studies on phenol coupling reactions catalyzed by enzymes like cytochromes P450 have also provided mechanistic insights that could be relevant to the chemical reactions of this compound. acs.orgdtu.dk These studies have identified diradical pathways and characterized the high rebound barriers of phenoxy radicals, which can facilitate coupling reactions. acs.org
Activation Energy Calculations
The activation energy for a reaction is a critical parameter that determines its rate. DFT calculations have been employed to determine the activation energies for various reactions of substituted phenols. acs.orgustc.edu.cnresearchgate.net For the reaction of phenols with the 2,2-diphenyl-1-picrylhydrazyl (dpph•) radical, a linear relationship between the activation energy and the ArO-H bond dissociation enthalpy (BDE) has been established. acs.orgustc.edu.cn The electronic effects of substituents and intramolecular hydrogen bonds have a significant influence on these activation energies. acs.orgustc.edu.cn
In the context of combustion and environmental degradation, the activation energies for the decomposition of chlorophenoxyl radicals and their reactions with molecular oxygen have been calculated. nih.govdominican.edu For instance, the decomposition of the phenoxyl radical to a cyclopentadienyl (B1206354) radical and carbon monoxide has a calculated activation energy of around 52.2 to 61.6 kcal/mol, depending on the computational method used. nih.govdominican.edu The presence of chlorine substituents modifies these activation energies.
The table below summarizes representative calculated activation energies for reactions of phenols and chlorophenols from the literature, which can provide an estimate for the reactivity of this compound.
| Reaction | Reactant(s) | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |
| Decomposition to cyclopentadienyl radical + CO | Phenoxyl radical | G2M/MP2 | 52.2 | nih.gov |
| Decomposition to cyclopentadienyl radical + CO | Phenoxyl radical | B3LYP/6-31G* | 56.6 | nih.gov |
| H-abstraction by OH radical | Phenol | BHandHLYP/aug-cc-pVDZ | Not explicitly stated, but reaction is barrierless | nih.gov |
| H-abstraction by H atom | Phenol | BHandHLYP/aug-cc-pVDZ | ~10-12 (estimated from reaction energies) | nih.gov |
| Hydroxylation of Chlorobenzene | Chlorobenzene + FeO | B3LYP | 20.2 | longdom.org |
| Hydroxylation of Chlorobenzene | Chlorobenzene + MnO | B3LYP | 15.7 | longdom.org |
These values illustrate the utility of computational chemistry in quantifying the energetic barriers of reactions involving substituted phenols. For this compound, similar calculations would be necessary to obtain precise activation energies for its specific reaction pathways.
Environmental Chemistry and Abiotic Degradation Pathways of 2 Chloro 3 Isopropylphenol
Photochemical Transformation in Aqueous and Atmospheric Environments
Photochemical reactions, driven by sunlight, are a significant sink for many organic pollutants in the environment. For 2-Chloro-3-isopropylphenol, both direct absorption of light and indirect reactions with photochemically generated reactive species can lead to its transformation.
Direct Photolysis Mechanisms and Product Identification
Direct photolysis occurs when a molecule absorbs light energy, leading to its excitation and subsequent chemical breakdown. The primary photochemical process for chlorophenols in aqueous solutions is the cleavage of the carbon-chlorine (C-Cl) bond. The position of the chlorine atom on the aromatic ring significantly influences the reaction pathway and the resulting products. For instance, the direct irradiation of 3-chlorophenol (B135607) predominantly yields resorcinol, irrespective of the pH.
For this compound, it is anticipated that direct photolysis would also proceed via C-Cl bond scission. However, the presence of the isopropyl group at the meta position could influence the reaction's quantum yield and the stability of intermediates. The specific degradation products of this compound from direct photolysis have not been extensively documented in scientific literature. Based on the degradation of other chlorophenols, potential products could include isopropyl-phenols and various hydroxylated and dimeric species. The rate of photolysis for chlorophenols is also known to be pH-dependent, as the anionic form of the phenol (B47542) can have a different absorption spectrum and reactivity compared to the molecular form.
Table 1: General Photolysis Mechanisms of Monochlorophenols
| Compound | Primary Photochemical Process | Major Products | Influencing Factors |
| 2-Chlorophenol (B165306) | C-Cl bond scission | Pyrocatechol, Cyclopentadienic acid dimers | pH, presence of excited phenol |
| 3-Chlorophenol | C-Cl bond scission (photohydrolysis) | Resorcinol | pH (less influential), can be photosensitized by phenol |
| 4-Chlorophenol | Radical mechanism, minor photohydrolysis | Biphenyl (B1667301) derivatives | pH, presence of excited phenol |
Indirect Photodegradation via Reactive Species (e.g., hydroxyl radicals)
In natural waters, the presence of dissolved organic matter (DOM), nitrate, and other photosensitizers can lead to the formation of highly reactive species upon absorption of sunlight. These species, particularly the hydroxyl radical (•OH), can significantly contribute to the degradation of organic pollutants that may not efficiently absorb sunlight themselves.
The reaction with hydroxyl radicals is a major pathway for the degradation of chlorophenols in the environment. These radicals can attack the aromatic ring, leading to hydroxylation, or abstract a hydrogen atom from the hydroxyl or isopropyl group of this compound. This initiation step can lead to a cascade of reactions, ultimately resulting in the mineralization of the compound to carbon dioxide and water, or the formation of various intermediate products. The rate of indirect photodegradation is dependent on the concentration of these reactive species, which in turn is influenced by water quality parameters such as DOM content and pH.
Chemical Degradation in Environmental Compartments
Beyond photochemical reactions, this compound can undergo chemical degradation in water and soil through processes like hydrolysis, oxidation, and reduction.
Hydrolytic Stability under Varying pH Conditions
Hydrolysis is a chemical reaction in which a water molecule cleaves a chemical bond. For many organic compounds, hydrolysis can be a significant degradation pathway, particularly under acidic or alkaline conditions. Phenolic compounds are generally stable to hydrolysis under typical environmental pH conditions (pH 5-9). However, the presence of substituents can influence this stability. For this compound, significant hydrolysis is not expected to be a major degradation pathway under normal environmental conditions. The C-Cl bond in chlorophenols is generally resistant to hydrolysis unless under extreme conditions of temperature or pH not typically found in the environment.
Oxidation and Reduction Pathways in Water and Soil
Oxidation and reduction reactions are critical in the transformation of organic pollutants in the environment.
Oxidation: In oxygenated waters and soils, this compound can be oxidized by various chemical oxidants. Strong oxidizing agents like permanganate (B83412) and persulfate have been shown to effectively degrade chlorophenols. The oxidation of phenols often proceeds through the formation of a phenoxyl radical, which can then undergo further reactions to form quinones, and eventually ring-opening products. The rate of oxidation is typically influenced by the pH, the concentration of the oxidant, and the presence of catalysts.
Reduction: In anaerobic environments, such as saturated soils and sediments, reduction can become a more important degradation pathway. For chlorinated organic compounds, reductive dechlorination is a key process. This involves the replacement of a chlorine atom with a hydrogen atom. While specific studies on the reduction of this compound are lacking, it is plausible that it could undergo reductive dechlorination, leading to the formation of 3-isopropylphenol (B134271). The rate of reduction would be dependent on the redox potential of the environment and the presence of suitable electron donors.
Environmental Transport and Distribution Processes
The movement and partitioning of this compound in the environment are governed by its physicochemical properties and the characteristics of the environmental compartments.
The environmental fate and transport of chlorophenols are pH-dependent due to their ability to exist as either the protonated phenol or the corresponding phenolate (B1203915) anion. Under acidic conditions, chlorophenols are less water-soluble and have a greater tendency to volatilize from water surfaces and adsorb to soil and sediment particles. Conversely, under neutral to alkaline conditions, their solubility in water increases, which enhances their mobility in soils and decreases their tendency to volatilize.
The presence of the isopropyl group in this compound will increase its lipophilicity (fat-loving nature) compared to a simple chlorophenol, which would likely result in a higher tendency to adsorb to organic matter in soil and sediment. This adsorption would reduce its mobility in the subsurface but could also make it more persistent by protecting it from degradation. Volatilization from water surfaces to the atmosphere is another potential transport pathway, particularly for the less chlorinated and more volatile phenols.
Adsorption and Desorption Behavior on Particulate Surfaces (e.g., soil, sediment)
The interaction of this compound with solid matrices such as soil and sediment is a critical factor in determining its environmental distribution. This behavior is primarily controlled by adsorption, the process by which the chemical adheres to the surface of particles, and desorption, its release back into the surrounding aqueous phase. The extent of these processes influences the compound's mobility in soil, its potential to leach into groundwater, and its availability for degradation or uptake by organisms.
The primary mechanism for the adsorption of non-polar organic compounds like this compound in soil and sediment is partitioning into the organic matter fraction. researchgate.net Consequently, the soil organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the extent of adsorption. cdc.gov A high Koc value indicates a strong tendency for the compound to be sorbed by organic matter, leading to lower mobility in the environment. cdc.gov Conversely, a low Koc value suggests higher mobility and a greater potential for leaching.
The presence of the isopropyl group is also expected to influence the compound's hydrophobicity and, therefore, its adsorption characteristics. The nature of the soil or sediment itself, particularly its organic carbon content and clay composition, plays a significant role in the adsorption-desorption equilibrium. researchgate.netunl.pt Soils with higher organic matter content will exhibit a greater capacity to adsorb this compound. researchgate.net Desorption studies on related compounds have shown that a fraction of the adsorbed chemical can become strongly bound to the soil matrix, leading to a degree of irreversible sorption. researchgate.net
To provide a comparative context, the following table presents soil adsorption data for related phenolic compounds.
Table 1: Soil Adsorption Coefficients for Selected Phenolic Compounds
| Compound | Log Koc | Mobility Classification | Reference |
| 2,4-Dichlorophenol | 2.1 - 3.09 | Low to Moderate | cdc.gov |
| 2,4,6-Trichlorophenol | 3.09 | Low | cdc.gov |
| p-Cresol | 2.23 - 2.72 | Moderate | charite.de |
| p-Nonylphenol | ~4.51 | Immobile | charite.de |
This table is for illustrative purposes and includes data for compounds structurally related to this compound to indicate a probable range of behavior.
Volatilization and Atmospheric Dispersion
Volatilization is the process by which a chemical transitions from a liquid or solid phase to a gaseous phase, allowing it to enter the atmosphere. For compounds in an aqueous environment, the tendency to volatilize is described by the Henry's Law constant (H). henrys-law.org This constant relates the partial pressure of a compound in the air to its concentration in the water at equilibrium. henrys-law.org A higher Henry's Law constant indicates a greater tendency to partition from water to air. For compounds on dry surfaces, the vapor pressure is a key determinant of volatilization.
Specific experimental data for the Henry's Law constant and vapor pressure of this compound are not available in the surveyed scientific literature. However, by examining data for analogous compounds, an estimation of its likely behavior can be made. For instance, the vapor pressure of the related compound 2-isopropylphenol (B134262) is reported to be less than 0.05 mmHg at 25°C, suggesting a relatively low volatility. sigmaaldrich.com The addition of a chlorine atom to the phenolic ring is expected to further decrease the vapor pressure.
The Henry's Law constant for chlorophenols can vary, but they are generally considered to be semi-volatile from water. cdc.gov The pH of the water body plays a crucial role, as the ionized form of the phenol (phenoxide) is non-volatile. cdc.gov
Once volatilized, the atmospheric dispersion of this compound would be governed by meteorological conditions such as wind speed and direction, atmospheric stability, and precipitation. As a semi-volatile organic compound, it could exist in the atmosphere in both the gas phase and adsorbed to particulate matter. The partitioning between these two phases would depend on its vapor pressure and the concentration of atmospheric particles. Compounds adsorbed to particles can be removed from the atmosphere through wet and dry deposition, while the gaseous fraction can undergo long-range atmospheric transport.
The following table presents data on the volatility of related compounds to frame the potential behavior of this compound.
Table 2: Volatility Data for Selected Phenolic Compounds
| Compound | Vapor Pressure (mmHg at 25°C) | Henry's Law Constant (atm·m³/mol) | Volatility from Water | Reference |
| 2-Isopropylphenol | < 0.05 | Not available | Low to Moderate | sigmaaldrich.com |
| p-Nonylphenol | 8.175 x 10⁻⁴ | 3.4 x 10⁻⁵ | Moderate | charite.de |
| Tris(isopropylphenyl)phosphate | 2.1 x 10⁻⁸ | 2.9 x 10⁻⁷ | Low | nih.gov |
This table provides data for structurally related compounds to infer the potential volatility of this compound. The data indicates that it is likely to have low to moderate volatility.
Derivatization and Analog Synthesis from 2 Chloro 3 Isopropylphenol
Synthesis of Related Chlorinated Phenolic Isomers and Analogs
The synthesis of isomers and analogs of 2-chloro-3-isopropylphenol typically involves two main strategies: the isopropylation of a chlorinated phenol (B47542) or the chlorination of an isopropylphenol. The regioselectivity of these electrophilic aromatic substitution reactions is governed by the directing effects of the substituents already present on the phenol ring.
Isopropylation of Chlorophenols: The Friedel-Crafts alkylation of a phenol with an alkylating agent like isopropanol (B130326) or propylene (B89431) over an acid catalyst is a common method for producing isopropylphenols. Starting with a specific chlorophenol and subjecting it to isopropylation can yield a mixture of chlorinated isopropylphenol isomers. For example, the isopropylation of 2-chlorophenol (B165306) would be expected to yield a mixture of products, including 2-chloro-isopropylphenol isomers, with the substitution pattern influenced by the directing effects of the hydroxyl and chloro groups.
Chlorination of Isopropylphenols: Alternatively, direct chlorination of an isopropylphenol can be employed. Starting with 3-isopropylphenol (B134271), for instance, and treating it with a chlorinating agent would lead to a mixture of chlorinated isomers. The hydroxyl group is a strongly activating, ortho, para-director, while the isopropyl group is a weakly activating, ortho, para-director. The interplay of these directing effects determines the final isomer distribution. A plausible synthetic route analogous to the halogenation of m-cresol (B1676322) could involve the reaction of 3-isopropylphenol with a chlorinating agent in the presence of a catalyst. google.comepo.org This would likely produce a mixture containing this compound, 4-chloro-3-isopropylphenol, and 6-chloro-3-isopropylphenol.
The synthesis of specific, pure isomers often requires multi-step procedures or sophisticated separation techniques to isolate the desired product from the isomeric mixture. The table below summarizes some of the key isomers of this compound.
| Compound Name | CAS Number | Molecular Formula | General Synthetic Approach |
|---|---|---|---|
| 2-Chloro-5-isopropylphenol | 16606-24-9 | C₉H₁₁ClO | Alkylation of phenol followed by chlorination smolecule.com |
| 2-Chloro-6-isopropylphenol | 57883-02-0 | C₉H₁₁ClO | Isopropylation of 2-chlorophenol |
| 4-Chloro-3-isopropylphenol | 14200-19-2 | C₉H₁₁ClO | Chlorination of 3-isopropylphenol |
Introduction of Additional Functional Groups on the Aromatic Ring
The aromatic ring of this compound is susceptible to further electrophilic aromatic substitution, allowing for the introduction of various functional groups. The positions of substitution are directed by the existing hydroxyl, chloro, and isopropyl groups. The powerful activating and directing effect of the hydroxyl group typically dominates, favoring substitution at the positions ortho and para to it (positions 4, 6, and 2). However, since positions 2 and 3 are already substituted, the primary sites for further reaction are positions 4 and 6.
Formylation: Formylation introduces a formyl group (-CHO) onto the aromatic ring, yielding a hydroxybenzaldehyde derivative. This can be achieved through various methods:
Reimer-Tiemann Reaction: This classic method involves reacting a phenol with chloroform (B151607) (CHCl₃) in the presence of a strong base. wikipedia.org This reaction generates dichlorocarbene (B158193) (:CCl₂) as the electrophile, which preferentially attacks the ortho position to the hydroxyl group. For this compound, this would likely lead to formylation at the 6-position.
Duff Reaction and Related Methods: Other formylation techniques use reagents such as hexamethylenetetramine in strong acids or formamidine (B1211174) acetate, which can provide better yields and regioselectivity depending on the substrate. jst.go.jprsc.org These methods are effective for phenols containing electron-withdrawing groups. jst.go.jp
Nitration: Nitration involves the introduction of a nitro group (-NO₂) using a nitrating agent, typically a mixture of nitric acid and sulfuric acid. This reaction is a standard method for functionalizing aromatic rings. Nitration of substituted phenols, such as 2-chlorophenol, proceeds to give mono-nitrated products in high yields. arkat-usa.org When applied to this compound, nitration would be expected to occur at the available ortho or para positions relative to the hydroxyl group. It is important to note that nitration of some isopropyl-substituted aromatics can result in nitrodeisopropylation , where the isopropyl group is replaced by a nitro group. rsc.org
The table below summarizes potential functionalization reactions.
| Reaction Type | Typical Reagents | Functional Group Introduced | Potential Product(s) |
|---|---|---|---|
| Formylation (Reimer-Tiemann) | CHCl₃, NaOH | -CHO | 6-Formyl-2-chloro-3-isopropylphenol |
| Nitration | HNO₃, H₂SO₄ | -NO₂ | 4-Nitro- and/or 6-Nitro-2-chloro-3-isopropylphenol |
Modification of the Isopropyl Side Chain
The isopropyl group itself can be a site for chemical modification, primarily at the benzylic carbon (the carbon atom attached directly to the aromatic ring).
Oxidation: The benzylic position of the isopropyl group is susceptible to oxidation.
Oxidation to Carboxylic Acid: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can cleave the alkyl chain, oxidizing the benzylic carbon to a carboxylic acid (-COOH). youtube.com This reaction requires the presence of at least one hydrogen atom on the benzylic carbon, a condition met by the isopropyl group. libretexts.org This would transform this compound into 2-chloro-3-carboxyphenol.
Oxidation to Tertiary Alcohol: Under milder, specific conditions, the isopropyl group can be oxidized without cleaving the carbon-carbon bonds. For example, oxidation with molecular oxygen in the presence of an aqueous alkali solution can convert a side-chain isopropyl group into a 2-hydroxy-2-propyl group. google.com
Halogenation: Free radical halogenation, typically using N-bromosuccinimide (NBS) with a radical initiator, can introduce a halogen (e.g., bromine) at the benzylic position of the isopropyl group. This reaction is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical intermediate. youtube.com
Formation of Oligomeric and Polymeric Derivatives (e.g., phenol-formaldehyde resins with modified phenolic units)
Phenol and its substituted derivatives are key monomers in the synthesis of phenol-formaldehyde (PF) resins, also known as phenoplasts. wikipedia.org These thermosetting polymers are formed through a step-growth polymerization reaction between a phenol and formaldehyde (B43269). wikipedia.org this compound can be incorporated as a modified phenolic unit into a PF resin, which would significantly alter the polymer's final properties.
The synthesis of PF resins can be either acid- or base-catalyzed, leading to two main types of prepolymers: novolacs and resoles. wikipedia.org
Novolacs: Formed under acidic conditions with a formaldehyde-to-phenol molar ratio of less than one.
Resoles: Formed under basic conditions with an excess of formaldehyde. wikipedia.org
The initial step in the reaction is the formation of a hydroxymethylphenol, where formaldehyde adds to the phenol ring at the ortho and para positions relative to the hydroxyl group. wikipedia.org These intermediates then undergo condensation, forming methylene (B1212753) bridges (-CH₂-) between the phenolic units to build the polymer network.
When this compound is used as the monomer, its structure imposes constraints on the polymerization process. The substituents at the 2- and 3-positions block two of the three typically reactive sites (ortho and para positions). Polymerization can therefore only proceed through the remaining available positions (likely positions 4 and 6). This reduced number of cross-linking sites would be expected to lead to a more linear polymer with a lower cross-link density compared to a resin made from unsubstituted phenol. The presence of the bulky isopropyl group and the polar chlorine atom would also influence the polymer's physical properties, such as its solubility, thermal stability, and chemical resistance. Studies on other alkyl-substituted phenols, such as 3-n-pentadecylphenol, have shown that the nature of the side chain significantly impacts the properties of the resulting resin. dtic.mildtic.mil
Industrial and Research Applications of 2 Chloro 3 Isopropylphenol in Non Clinical Contexts
Role as a Key Intermediate in Organic Synthesis
2-Chloro-3-isopropylphenol is a substituted phenol (B47542) that holds potential as a key intermediate in various organic syntheses due to its specific arrangement of functional groups. The presence of a hydroxyl group, a chlorine atom, and an isopropyl group on the aromatic ring allows for a range of chemical modifications. The hydroxyl group can undergo O-acylation to form esters. For instance, in related substituted phenols like thymol (B1683141) (2-isopropyl-5-methylphenol) and propofol (B549288) (2,6-diisopropylphenol), the hydroxyl group is reacted with agents like chloroacetyl chloride to produce chloroacetyl derivatives. doaj.orgfinechem-mirea.ru This initial acylation step is often the precursor to further synthesis, such as the introduction of other functional moieties like imidazole (B134444) to create more complex molecules. doaj.orgfinechem-mirea.ru
The chlorine atom and the isopropyl group on the benzene (B151609) ring of this compound influence the reactivity of the aromatic ring towards electrophilic substitution. Furthermore, the chlorine atom itself can be a site for nucleophilic substitution under specific conditions or can be involved in cross-coupling reactions, although such applications for this specific molecule are not extensively documented in publicly available research. The general utility of chlorinated phenols as intermediates is well-established in the synthesis of a variety of commercial products, including antiseptics, herbicides, and dyes. mdpi.com While direct examples for this compound are not prominent, its structural motifs are found in more complex molecules, suggesting its potential as a building block. For example, derivatives of substituted phenols are used in the synthesis of novel trisubstituted ethylenes, which have applications in polymer and pharmaceutical research. nih.gov
| Functional Group | Potential Reaction Type | Example from Related Compounds |
| Phenolic Hydroxyl (-OH) | O-Acylation, Etherification | Reaction with chloroacetyl chloride to form esters doaj.orgfinechem-mirea.ru |
| Chlorine (-Cl) | Nucleophilic Aromatic Substitution, Cross-Coupling Reactions | General reactivity of aryl chlorides in catalysis |
| Aromatic Ring | Electrophilic Substitution | Chlorination of cresols to produce various isomers mdpi.com |
Applications in Materials Science
Currently, there is a lack of specific, publicly available scientific literature detailing the applications of this compound in the field of materials science.
Precursors for Specialized Polymer Synthesis
There is no readily available research documenting the use of this compound as a monomer or precursor for the synthesis of specialized polymers. Phenolic compounds, in general, can be used as monomers in the production of certain types of polymers, such as phenoxy resins or as chain terminators or modifiers in other polymerization processes. However, specific studies involving this compound in this capacity have not been identified.
Additives in Non-Biomedical Formulations
Information regarding the use of this compound as an additive in non-biomedical formulations is not present in the available scientific literature. Substituted phenols can sometimes be used as antioxidants, UV stabilizers, or biocides in various materials, but there is no specific data to confirm such a role for this compound.
Catalytic Components or Ligands in Chemical Processes
There is no available scientific literature to suggest that this compound is used as a catalytic component or as a ligand in chemical processes. While phenolic structures can be incorporated into more complex ligands for metal-catalyzed reactions, there are no specific examples of this compound being employed for this purpose.
Advanced Chemical Research Reagents
This compound is commercially available from various chemical suppliers, indicating its use as a reagent in chemical research. bldpharm.com Its utility in this context is as a starting material or building block for the synthesis of more complex molecules. Researchers may utilize this compound to introduce the 2-chloro-3-isopropylphenyl moiety into a larger molecular framework or to study the effects of this particular substitution pattern on the chemical or physical properties of a target molecule. The synthesis of derivatives from substituted phenols is a common practice in medicinal chemistry and drug discovery to explore structure-activity relationships. While specific research projects utilizing this compound as a starting reagent are not widely published, its availability implies its role in exploratory chemical synthesis.
Future Research Directions and Unexplored Avenues for 2 Chloro 3 Isopropylphenol
Development of Novel and Sustainable Synthetic Methodologies
Current synthetic strategies for producing 2-Chloro-3-isopropylphenol are not extensively documented in publicly accessible literature. The development of new and sustainable methods for its synthesis is a critical first step for enabling further research. Future investigations should focus on environmentally benign and efficient synthetic routes.
One promising avenue is the exploration of green chemistry principles . This could involve the use of non-toxic solvents, renewable starting materials, and catalytic systems that minimize waste and energy consumption. For instance, research could be directed towards the direct, regioselective chlorination and isopropylation of phenol (B47542) in a one-pot synthesis, potentially utilizing solid acid catalysts or biocatalytic approaches to enhance selectivity and reduce the environmental footprint.
Another area for development is flow chemistry . Continuous flow reactors offer advantages in terms of safety, scalability, and precise control over reaction parameters. Developing a flow-based synthesis for this compound could lead to higher yields, improved purity, and a more sustainable manufacturing process compared to traditional batch methods.
| Potential Sustainable Synthetic Approach | Key Advantages | Research Focus |
| Biocatalytic Synthesis | High selectivity, mild reaction conditions, use of renewable enzymes. | Identification of suitable enzymes (e.g., halogenases, Friedel-Crafts alkylases) and optimization of reaction conditions. |
| Solid Acid Catalysis | Reusability of catalyst, reduced corrosive waste, ease of product separation. | Development and screening of various solid acid catalysts (e.g., zeolites, clays) for regioselective synthesis. |
| Flow Chemistry Synthesis | Enhanced safety, improved heat and mass transfer, scalability, and process control. | Design and optimization of a continuous flow reactor setup for the multi-step or one-pot synthesis of the target molecule. |
| Photocatalysis | Use of light as a clean energy source, potential for novel reaction pathways. | Investigation of photocatalytic systems for the chlorination and/or isopropylation of phenolic precursors. |
Comprehensive Mechanistic Studies of Under-explored Reactions
The reactivity of this compound is largely uncharted territory. A thorough investigation into its chemical behavior is essential for understanding its potential applications and transformation pathways. Future research should aim to elucidate the mechanisms of its various potential reactions.
Key areas of investigation include its susceptibility to electrophilic aromatic substitution , considering the directing effects of the hydroxyl, chloro, and isopropyl groups. Understanding the regioselectivity of reactions such as nitration, halogenation, and sulfonation would provide valuable insights into its chemical properties.
Furthermore, the potential for nucleophilic aromatic substitution , particularly the displacement of the chlorine atom, should be explored under various conditions. Mechanistic studies could employ kinetic analysis and isotopic labeling to unravel the reaction pathways. The reactivity of the hydroxyl group in etherification and esterification reactions also warrants detailed mechanistic investigation.
Advanced In Situ Spectroscopic Characterization during Reactions
To gain a deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and transformation of this compound, the application of advanced in situ spectroscopic techniques is paramount. These methods allow for real-time monitoring of reaction progress, the identification of transient intermediates, and the collection of kinetic data.
Future studies could employ techniques such as ReactIR (in situ Fourier Transform Infrared Spectroscopy) to track the concentration changes of reactants, intermediates, and products throughout a reaction. Process NMR (Nuclear Magnetic Resonance) spectroscopy could provide detailed structural information on species present in the reaction mixture over time. Additionally, in situ Raman spectroscopy can be a powerful tool for monitoring reactions in real-time, particularly for identifying changes in vibrational modes associated with bond formation and cleavage.
| In Situ Spectroscopic Technique | Information Gained | Potential Application for this compound |
| ReactIR (FTIR) | Real-time concentration profiles of reactants, intermediates, and products. | Monitoring the kinetics of electrophilic substitution or nucleophilic substitution reactions. |
| Process NMR | Detailed structural information of species in solution, reaction kinetics. | Elucidating the structure of reaction intermediates in the synthesis or degradation of the compound. |
| In Situ Raman Spectroscopy | Vibrational information, identification of functional groups, and molecular structure. | Characterizing reaction pathways and identifying key intermediates in real-time. |
| UV-Vis Spectroscopy | Monitoring changes in electronic transitions, useful for conjugated systems. | Following the progress of reactions that involve changes in the aromatic system or the formation of colored intermediates. |
Advanced Computational Design of Derivatives with Tailored Chemical Reactivity
Computational chemistry offers a powerful toolkit for predicting the properties and reactivity of molecules, thereby guiding the synthesis of new derivatives with desired characteristics. For this compound, computational studies can be employed to design analogs with tailored chemical reactivity for various potential applications.
Density Functional Theory (DFT) calculations can be used to model the electronic structure of this compound and its derivatives. This can provide insights into parameters such as molecular orbital energies (HOMO-LUMO gap), charge distribution, and electrostatic potential, which are crucial for predicting reactivity.
Quantitative Structure-Activity Relationship (QSAR) models could be developed to correlate the structural features of this compound derivatives with their chemical reactivity or other properties. This would enable the in silico screening of a large number of virtual compounds to identify promising candidates for synthesis. Such computational approaches can accelerate the discovery of new molecules with specific functionalities, for example, as building blocks in organic synthesis or as molecules with potential biological activity.
Further Investigation into Environmental Abiotic Transformation Products
The environmental fate of this compound is a critical area that requires thorough investigation, particularly its abiotic transformation pathways. Chlorophenols, in general, are recognized as environmental contaminants, and understanding their degradation is essential for assessing their environmental risk. nih.gov
Future research should focus on the photodegradation of this compound in aqueous environments. Studies should aim to identify the transformation products formed upon exposure to simulated sunlight and determine the kinetics of the degradation process. Advanced analytical techniques such as liquid chromatography-high-resolution mass spectrometry (LC-HRMS) would be essential for the identification of photoproducts.
The potential for hydrolysis and oxidation under various environmental conditions (e.g., different pH values, presence of reactive oxygen species) should also be systematically investigated. Identifying the abiotic transformation products of this compound will provide crucial data for environmental fate modeling and risk assessment.
| Abiotic Transformation Process | Key Research Questions | Experimental Approach |
| Photodegradation | What are the primary phototransformation products? What is the quantum yield and half-life under simulated solar radiation? | Irradiation experiments in a photareactor with subsequent analysis by LC-HRMS and GC-MS. |
| Hydrolysis | What is the rate of hydrolysis at different pH values and temperatures? What are the hydrolysis products? | Stability studies in buffered aqueous solutions with analysis of the parent compound and degradation products over time. |
| Oxidation | How does the compound react with common environmental oxidants (e.g., hydroxyl radicals, ozone)? What are the oxidation products? | Advanced oxidation process (AOP) experiments followed by product identification using advanced analytical techniques. |
Q & A
Q. What are the optimal synthetic routes for 2-Chloro-3-isopropylphenol, and how do reaction conditions influence yield?
To synthesize this compound, consider Friedel-Crafts alkylation followed by electrophilic chlorination. Use isopropyl chloride as the alkylating agent with a Lewis acid catalyst (e.g., AlCl₃) to introduce the isopropyl group to phenol. Subsequent chlorination at the ortho position can be achieved using Cl₂ gas or sulfuryl chloride (SO₂Cl₂) under controlled temperatures (0–5°C) to minimize polychlorination. Monitor reaction progress via thin-layer chromatography (TLC) and optimize solvent polarity (e.g., dichloromethane for chlorination) to enhance regioselectivity .
Q. What analytical techniques are recommended for characterizing this compound purity and structure?
Use gas chromatography-mass spectrometry (GC-MS) to assess purity, with a DB-5MS column and helium carrier gas for optimal separation. Confirm molecular structure via nuclear magnetic resonance (NMR):
- ¹H NMR : Look for aromatic protons (δ 6.8–7.2 ppm), isopropyl methyl groups (δ 1.2–1.4 ppm), and hydroxyl proton (δ 5.5–6.0 ppm, broad singlet).
- ¹³C NMR : Identify the chloro-substituted carbon (δ 120–125 ppm) and isopropyl carbons (δ 22–25 ppm for CH₃, δ 34–38 ppm for CH). Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .
Q. How should researchers handle and store this compound to ensure stability?
Store in amber glass vials under inert gas (argon or nitrogen) at –20°C to prevent oxidation. Use vacuum-sealed containers to avoid moisture absorption. For laboratory handling, employ fume hoods, nitrile gloves, and protective eyewear. Refer to safety data sheets (SDS) for PAC-1 (2.1 mg/m³) and PAC-3 (140 mg/m³) exposure limits .
Advanced Research Questions
Q. How can conflicting toxicity data for this compound be resolved in literature reviews?
Conduct a systematic review using the following steps:
Database Screening : Query PubMed, TOXCENTER, and regulatory databases (e.g., EPA) with keywords like "chlorophenol toxicity" and "isopropylphenol metabolites."
Inclusion Criteria : Prioritize studies with in vivo models (e.g., rodent hepatotoxicity assays) and standardized exposure protocols (dose, duration).
Meta-Analysis : Use software like RevMan to statistically aggregate data, focusing on endpoints such as LD₅₀, NOAEL, and metabolic pathways. Address discrepancies by evaluating study design flaws (e.g., solvent choice in dosing solutions) .
Q. What experimental strategies mitigate environmental release of this compound during lab-scale studies?
Implement green chemistry principles:
- Waste Minimization : Use microreactors for synthesis to reduce solvent volumes.
- Adsorption : Treat waste streams with activated carbon (10–20 g/L) to adsorb residual chlorophenols.
- Biodegradation Screening : Test microbial consortia (e.g., Sphingomonas spp.) for degradation efficiency under aerobic conditions (pH 7.0, 30°C). Monitor via HPLC with UV detection at 270 nm .
Q. How does the steric effect of the isopropyl group influence the reactivity of this compound in nucleophilic substitutions?
The isopropyl group at the 3-position creates steric hindrance, reducing accessibility to the chlorine atom at the 2-position. To study this:
- Perform kinetic experiments using sodium methoxide in methanol at varying temperatures (25–60°C).
- Compare reaction rates with less hindered analogs (e.g., 2-chlorophenol) via Arrhenius plots.
- Computational modeling (DFT/B3LYP) can quantify steric effects by analyzing transition state geometries and Mulliken charges on the chlorine atom .
Methodological Notes
- Data Validation : Cross-reference experimental results with NIST Chemistry WebBook entries for spectral data .
- Ethical Compliance : Adhere to ZDHC MRSL guidelines for chlorophenol handling and disposal .
- Advanced Instrumentation : For isomer differentiation, employ X-ray crystallography or 2D NMR techniques (e.g., HSQC, HMBC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
